molecular formula C6H3ClN2OS2 B1327169 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol CAS No. 115903-57-6

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1327169
M. Wt: 218.7 g/mol
InChI Key: WWBZXJCBUXONMV-UHFFFAOYSA-N
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Description

The compound 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the thiol group (-SH) in the molecule suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of appropriate organic acids into esters, followed by hydrazides, and then cyclization to form the oxadiazole ring. For instance, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol involved converting benzoic acids into corresponding esters and hydrazides . Similarly, 5-substituted-1,3,4-oxadiazole-2-thiols were synthesized from variously substituted aromatic organic acids, esters, hydrazides, and then cyclized to the target compounds . An ultrasound-assisted, low-solvent, and acid/base-free method has also been reported for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, highlighting a green chemistry approach .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the structure of 5-phenyl-1,3,4-oxadiazole-2-thiol was confirmed using 1H-NMR, IR, UV-Vis, and mass spectral data . The molecular structure and vibrational spectra of these compounds can be predicted using computational methods like DFT/B3LYP and HF at different basis sets .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, a novel condensing agent based on 1,3,4-oxadiazole was used for the synthesis of amides, esters, thiol esters, ureas, carbonates, polyamides, and polyureas . The reactivity of these compounds can be attributed to the presence of functional groups that facilitate nucleophilic addition reactions, as seen in the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their functional groups and molecular structure. The presence of the thiol group is expected to confer antioxidant properties due to its reducing potential . The stability of these compounds under various stress conditions has been studied using stability-indicating methods, revealing that some derivatives are sensitive to alkaline-hydrolytic, oxidative, metal, and dry heat stress . The electronic properties, such as polarizability and hyperpolarizability, suggest potential for nonlinear optical (NLO) applications .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol derivatives is their antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal pathogens. For instance, Naganagowda and Petsom (2011) synthesized derivatives that showed significant antibacterial activity, highlighting their potential in addressing microbial infections (Naganagowda & Petsom, 2011).

Corrosion Inhibition

These compounds also demonstrate utility in corrosion inhibition, particularly for mild steel in acidic environments. Ammal, Prajila, and Joseph (2018) explored the effectiveness of similar 1,3,4-oxadiazole derivatives in preventing corrosion, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Synthesis and Characterization

Various synthesis methods and characterizations of these compounds have been explored, providing insights into their structural and chemical properties. Koparır, Çetin, and Cansiz (2005) discussed the synthesis and thiol-thione tautomeric equilibrium of similar compounds, contributing to our understanding of their chemical behavior (Koparır, Çetin, & Cansiz, 2005).

Pharmaceutical Research

In pharmaceutical research, these derivatives show promise due to their pharmacological activities. Research by Gul et al. (2017) demonstrated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, suggesting their potential in medical applications (Gul et al., 2017).

Antioxidant Properties

Additionally, there is interest in the antioxidant potential of these compounds. Shehzadi et al. (2018) examined the radical scavenging and endogenous defence system inducing activities of a related compound, proposing it as a novel antioxidant (Shehzadi et al., 2018).

Green Chemistry

In the field of green chemistry, Yarmohammadi, Beyzaei, Aryan, and Moradi (2020) introduced an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This approach aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Yarmohammadi et al., 2020).

Safety And Hazards

The safety data sheet for “5-Chloro-2-thiophenecarboxaldehyde” indicates that it is highly flammable and may cause severe skin burns and eye damage .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBZXJCBUXONMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649487
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

CAS RN

115903-57-6
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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